(2-bromo-5-methoxyphenyl)(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, a methoxyphenyl group, an imidazole ring, and a piperidine ring . The presence of these functional groups suggests that this compound could have a variety of chemical and biological properties.
Synthesis Analysis
The synthesis of imidazole-containing compounds has been extensively studied . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a bromo-methoxyphenyl group attached to a piperidinyl group through a methanone linkage. Additionally, the piperidinyl group is substituted with a methyl-imidazolyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The compound has a boiling point of 172 °C and a density of 1.649 g/mL at 25 °C .Scientific Research Applications
Synthesis and Characterization
- A study focused on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which are related to the chemical structure . These compounds, synthesized via a one-pot, three-component condensation, exhibit remarkable Stokes' shifts and quantum yields, indicating potential for applications in optical materials (Volpi et al., 2017).
- Research on benzimidazole monomers, including compounds with structural similarities to (2-bromo-5-methoxyphenyl)(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone, explored their synthesis and properties. These compounds were converted into oligomers with notable optical, electrical, and electrochemical properties, highlighting their potential in electronic and optical applications (Anand & Muthusamy, 2018).
Antioxidant Activities
- A study on naturally occurring bromophenols from marine red algae identified compounds with significant antioxidant activities. These compounds, structurally related to the chemical , demonstrated potential as natural antioxidants, suggesting similar prospects for this compound (Li et al., 2011).
- Research on the synthesis of bromophenol derivatives, including a natural product, revealed that these compounds possess effective antioxidant power. This suggests that this compound may also exhibit similar antioxidant properties (Balaydın et al., 2010).
Other Applications
- The synthesis of novel bromophenol derivatives, which are structurally related to the compound , has been explored for their potential as carbonic anhydrase inhibitors. This indicates a possible application of this compound in the development of inhibitors for therapeutic purposes (Akbaba et al., 2013).
Future Directions
The future directions for research on this compound could include further exploration of its biological activities and potential applications in drug development. Given the wide range of activities exhibited by imidazole derivatives, this compound could potentially be used in the development of new drugs for a variety of diseases .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in the observed biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that multiple biochemical pathways could be affected.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that the compound could have various effects at the molecular and cellular levels.
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O2/c1-13-20-7-10-22(13)12-14-5-8-21(9-6-14)18(23)16-11-15(24-2)3-4-17(16)19/h3-4,7,10-11,14H,5-6,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXLKQVHFZRFCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCN(CC2)C(=O)C3=C(C=CC(=C3)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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